molecular formula C16H14FN3S2 B11245848 5-(6-(Ethylthio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

5-(6-(Ethylthio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No.: B11245848
M. Wt: 331.4 g/mol
InChI Key: LXTUPUFMWDDTLR-UHFFFAOYSA-N
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Description

3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with an ethylsulfanyl group and a thiazolyl group bearing a fluorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by its attachment to the pyridazine core. The ethylsulfanyl group is then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridazine rings.

    Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while halogenation can introduce bromine or chlorine atoms onto the aromatic rings.

Scientific Research Applications

3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethylsulfanyl)-1,1,1,2,2-pentafluoropropane: Shares the ethylsulfanyl group but differs in the rest of the structure.

    3-[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole: Contains similar functional groups but has a different core structure.

Uniqueness

3-(ETHYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its combination of a pyridazine ring with a thiazolyl group bearing both a fluorophenyl and a methyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3S2

Molecular Weight

331.4 g/mol

IUPAC Name

5-(6-ethylsulfanylpyridazin-3-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C16H14FN3S2/c1-3-21-14-9-8-13(19-20-14)15-10(2)18-16(22-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3

InChI Key

LXTUPUFMWDDTLR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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